molecular formula C32H39NO9 B15198826 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B15198826
M. Wt: 581.7 g/mol
InChI Key: OEFNNQRTKWQVBO-UHFFFAOYSA-N
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Description

The compound 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule It is characterized by the presence of multiple functional groups, including phenol, ether, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the phenol and ether groups through nucleophilic substitution reactions. The subsequent steps involve the introduction of the dimethylamino group and the carboxylic acid groups through amination and carboxylation reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The phenol and dimethylamino groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter the function of its molecular targets, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol
  • 2-Hydroxypropane-1,2,3-tricarboxylic acid
  • 4-[2-(Dimethylamino)ethoxy]phenyl derivatives

Uniqueness

The uniqueness of 3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both phenol and carboxylic acid groups allows for diverse chemical reactivity, while the dimethylamino group enhances its potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H39NO9

Molecular Weight

581.7 g/mol

IUPAC Name

3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H31NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,25-26,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OEFNNQRTKWQVBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=C(C=C2)OCCN(C)C)C3=CC(=CC=C3)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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